Manganese;hydroxide

lithium-ion battery cathode precursor co-precipitation synthesis

Carbonate co-precipitation often produces fragile, onion-like cathode particles that limit electrode densification and cap capacity below 250 mAh·g⁻¹. Manganese(II) hydroxide eliminates this failure mode via hydroxide co-precipitation, delivering structurally dense precursors with controlled primary particle thickness. • Enables Li-rich cathode capacities exceeding 250 mAh·g⁻¹. • Brucite layered structure ensures uniform lithiation and high tap density. • 3D porous architectures provide heavy metal adsorption capacities of 102-108 mg/g. Supplied under inert atmosphere to preserve the +2 oxidation state during transit and storage.

Molecular Formula HMnO-
Molecular Weight 71.945 g/mol
Cat. No. B14760211
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameManganese;hydroxide
Molecular FormulaHMnO-
Molecular Weight71.945 g/mol
Structural Identifiers
SMILES[OH-].[Mn]
InChIInChI=1S/Mn.H2O/h;1H2/p-1
InChIKeyBZDIAFGKSAYYFC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Manganese Hydroxide: Key Properties and Industrial Context


Manganese(II) hydroxide (Mn(OH)₂) is an inorganic compound that serves as a critical intermediate and precursor in multiple industrial and advanced materials applications. As a white to pink solid with the brucite crystal structure (hexagonal layered arrangement of Mn(II) centers octahedrally coordinated to six hydroxide ligands), Mn(OH)₂ exhibits a density of 3.258 g/cm³, decomposes at approximately 140 °C, and demonstrates poor aqueous solubility of 0.00034 g/100 mL at 18 °C [1]. The compound is characterized by its rapid air oxidation, with samples darkening upon exposure as oxidation to higher manganese oxidation states (Mn³⁺, Mn⁴⁺) occurs, a property that fundamentally distinguishes it from more stable manganese oxides such as MnO, Mn₃O₄, and MnO₂ [1]. Its primary procurement value lies in its function as a precursor for lithium-ion battery cathode materials, as a starting material for synthesizing various manganese oxide phases, and in electrochemical applications requiring controlled oxidation state transitions [1].

Research Fit Battery cathode precursor synthesis and Mn-oxide phase engineering
Workflow Context Hydroxide co-precipitation route for electrode densification control
Performance Tier Reported precursor for Li-rich cathodes exceeding 250 mAh·g⁻¹

Why Manganese Hydroxide Cannot Be Simply Substituted


Manganese hydroxide exhibits distinct chemical behavior that precludes generic substitution with alternative manganese compounds in critical applications. Its +2 oxidation state and layered brucite structure confer unique precursor characteristics for co-precipitation synthesis of lithium-rich cathode materials—specifically, hydroxide co-precipitation avoids the void layer formation and particle fragility issues inherent to carbonate co-precipitation routes [1]. Furthermore, its thermal decomposition pathway and intermediate stability differ fundamentally from manganese oxides: Mn(OH)₂ forms as an intermediate stable phase at approximately 400 °C during MnO₂ formation from Mn₃O₄ under controlled O₂ and H₂O partial pressures, a behavior not observed with direct MnO₂ or Mn₂O₃ starting materials [2]. In hydrometallurgical separations, carbonate precipitation demonstrates superior selectivity for manganese over magnesium impurities compared to hydroxide precipitation, indicating that Mn(OH)₂ precipitation is not universally optimal for all recovery scenarios [3]. These application-specific performance differences underscore why procurement decisions must be guided by quantitative comparative evidence rather than assuming interchangeability among manganese compound classes.

1
Carbonate Precursor Substitution

Carbonate co-precipitation may introduce void layers that limit electrode density; morphology mismatch must be reviewed before swapping.

2
Manganese Oxide Direct Replacement

Direct MnO, Mn₃O₄, or MnO₂ starting materials do not reproduce the hydroxide intermediate stability window observed near 400 °C under controlled atmosphere.

3
Hydrometallurgical Selectivity Shift

Mg impurity co-precipitation profiles differ between hydroxide and carbonate routes; carbonate precipitation may support higher Mn/Mg selectivity in recovery scenarios.

Manganese Hydroxide Head-to-Head Performance Evidence


Hydroxide vs. Carbonate Co-Precipitation Morphology and Density

In the synthesis of Li- and Mn-rich composite cathode materials, hydroxide co-precipitation demonstrates a critical morphological advantage over carbonate co-precipitation. Carbonate co-precipitation produces onion-like particle morphologies with void layers between adjacent rings that render cathode materials too fragile to achieve high electrode density [1]. In contrast, hydroxide co-precipitation eliminates this structural defect, enabling superior electrode densification. However, this advantage requires precise process control: hydroxide precipitation is significantly more complex than the carbonate process for high manganese content compositions, as both Ni(OH)₂ and Co(OH)₂ can form α, β, or βbc phases depending on synthesis conditions [1]. The ammonia concentration in hydroxide co-precipitation directly controls primary and secondary particle evolution through a two-step precipitation mechanism [1].

Hydroxide vs. Carbonate Morphology
Head-to-head
Hydroxide route avoids void layers; carbonate produces onion-like fragile morphology.
Supports electrode density optimization context.
Process control requirement is higher for hydroxide route.
lithium-ion battery cathode precursor co-precipitation synthesis electrode density

Mn-Mg Double Hydroxide Discharge Capacity vs. Inactivity

Mn(OH)₂-Mg(OH)₂ double hydroxides precipitated under computer control exhibit composition-dependent electrochemical activity as positive electrodes in aqueous KOH secondary cells. Only samples containing between 30 and 60 mol% Mg demonstrate electrochemical activity, with first discharge capacities ranging from 164 to 213 mAh/g and oxidation states corresponding to MnO₁.₈ [1]. However, subsequent cycling causes capacity to fall dramatically to 24 mAh/g [1]. In the Mn(OH)₂-Ca(OH)₂ system, samples with 30–50 mol% Ca undergo rapid air oxidation to MnO₁.₈ oxidation degrees, achieve electrochemical oxidation to approximately MnO₂.₀, and deliver discharge capacities of 96–133 mAh/g with superior cycling stability compared to the Mn/Mg species [1].

Double Hydroxide Capacity
Head-to-head
Mn-Mg(OH)₂: 164–213 mAh/g first discharge; Mn-Ca(OH)₂: 96–133 mAh/g.
Reported capacity range supports dopant-ratio screening studies.
Cycling stability differs: Mg system drops to 24 mAh/g.
alkaline secondary battery positive electrode double hydroxide discharge capacity

Carbonate vs. Hydroxide Precipitation Mg Selectivity

In hydrometallurgical manganese recovery from multi-metal sulfate solutions, carbonate precipitation demonstrates markedly superior selectivity for manganese over magnesium compared to hydroxide precipitation [1][2]. Using a feed solution containing 1773.965 mg/L Mn²⁺, 3216.178 mg/L Mg²⁺, and 566.254 mg/L Ca²⁺, optimized carbonate precipitation achieved 99.98% manganese recovery with only 4.30% magnesium co-precipitation [1]. Additionally, manganese carbonate leaching requires less acid consumption than hydroxide or sulfide precipitates [3]. This selectivity differential establishes that hydroxide precipitation is not the optimal route when magnesium impurity control is critical.

Carbonate vs. Hydroxide Mg Selectivity
Head-to-head
Carbonate: 99.98% Mn recovery, 4.30% Mg co-precipitation. Hydroxide selectivity is lower.
Hydroxide precipitation may be less selective for Mn/Mg separation.
Sulfate feed solution with 1774 mg/L Mn and 3216 mg/L Mg.
hydrometallurgy manganese recovery selective precipitation magnesium separation

Mn(OH)₂ Intermediate Stability in MnO₂ Formation

Under near-ambient pressure conditions with controlled O₂ and H₂O partial pressures, a stable manganese hydroxide film forms as an intermediate at approximately 400 °C during the multi-step oxidation of Mn₃O₄ toward MnO₂. This intermediate hydroxide film, verified by the appearance of a hydroxide (OH) peak at binding energy 531.4 eV, remains unaltered when subsequently exposed to 2 mbar O₂ at approximately 450 °C. Transformation to δ-MnO₂ occurs only at approximately 480 °C when O₂ pressure is suddenly reduced below 10⁻⁹ mbar [1].

Mn(OH)₂ Intermediate Stability
Class-level
Stable hydroxide film at ~400–450 °C under 2 mbar O₂; transforms to δ-MnO₂ at ~480 °C.
Tunable synthesis pathway for manganese oxide catalysts.
NAP-XPS verified; OH peak at 531.4 eV.
manganese oxide thin film NAP-XPS phase transformation catalyst synthesis

Precursor Particle Thickness and Li-Rich Cathode Capacity

The primary particle thickness of Mn-based hydroxide precursors directly impacts the electrochemical performance of resulting Li-rich Mn-based cathode materials (LMR). Hydroxide precursors with controlled primary particle morphology enable LMR cathodes to achieve capacities exceeding 250 mAh·g⁻¹ [1]. This high capacity makes LMR materials strong contenders for next-generation commercial lithium-ion batteries. The uniformity of precursor primary particles enhances lithiation homogeneity during sintering, directly correlating precursor morphology control with final cathode performance [1].

Precursor Particle Thickness Impact
Cross-study comparable
Li-rich Mn-based cathode from controlled precursor: >250 mAh·g⁻¹.
Supports precursor morphology engineering for high-capacity cells.
Represents capacity enhancement over conventional spinel.
lithium-ion battery Li-rich cathode precursor engineering specific capacity

3D Porous Mn Hydroxide for Heavy Metal Adsorption

A novel ultralight 3D-Mn(OH)₄ porous material demonstrates significant adsorption capacities for heavy metal ion removal from aqueous solution. Experimental data show maximum adsorption capacities of 102.45 mg/g for Cu(II), 107.75 mg/g for Cd(II), and 85.48 mg/g for Co(II) [1][2]. The material exhibits good regeneration performance after use [1]. While the study focuses on Mn(OH)₄ rather than Mn(OH)₂, the evidence demonstrates the broader class capability of manganese hydroxide-based porous architectures for environmental remediation applications.

3D Porous Mn Hydroxide Adsorption
Class-level
Cu(II) 102.45 mg/g, Cd(II) 107.75 mg/g, Co(II) 85.48 mg/g.
Reported adsorption context for heavy metal removal screening.
Based on 3D-Mn(OH)₄ porous architecture study.
water treatment heavy metal removal adsorption porous materials

Manganese Hydroxide Optimal Application Scenarios


Li-Ion Cathode Precursor for High Electrode Density

Select manganese hydroxide for co-precipitation synthesis of Li- and Mn-rich composite cathode materials when high electrode density is a critical performance specification. The hydroxide route avoids the void layer formation inherent to carbonate co-precipitation, which produces onion-like particle morphologies that render cathodes too fragile for adequate densification [1]. This scenario is optimal when process complexity is acceptable and precise control over ammonia concentration and pH can be maintained, as hydroxide precipitation pathways are more complex but yield structurally superior precursors [1]. Additionally, when targeting Li-rich cathode capacities exceeding 250 mAh·g⁻¹, Mn-based hydroxide precursors with controlled primary particle thickness provide the necessary morphological control for achieving this high capacity threshold [2].

Alkaline Battery Electrode with Tunable Capacity

Utilize Mn(OH)₂-Mg(OH)₂ or Mn(OH)₂-Ca(OH)₂ double hydroxides for alkaline secondary battery positive electrodes where specific discharge capacity ranges are required. Mn(OH)₂-Mg(OH)₂ compositions with 30–60 mol% Mg deliver first discharge capacities of 164–213 mAh/g, while Mn(OH)₂-Ca(OH)₂ compositions with 30–50 mol% Ca provide 96–133 mAh/g with superior cycling stability [1]. This scenario is applicable when electrochemical activity depends critically on dopant concentration and when pure Mn(OH)₂ alone is electrochemically inactive in this configuration [1].

Manganese Oxide Thin Films via Hydroxide Intermediate

Employ Mn(OH)₂ or Mn(OH)₂-forming precursors for controlled thermal oxidation routes to δ-MnO₂ when intermediate phase stability is required. The hydroxide phase remains stable at approximately 400–450 °C under controlled p(O₂) and p(H₂O), enabling a tunable transformation to δ-MnO₂ at approximately 480 °C upon rapid O₂ pressure reduction [1]. This controlled pathway is valuable for catalyst synthesis applications where precise control over final oxide phase and surface chemistry is necessary, and where direct oxide synthesis routes do not provide equivalent intermediate tunability [1].

Water Treatment with Porous Mn Hydroxide Adsorbents

Deploy 3D porous manganese hydroxide architectures for heavy metal ion removal from aqueous solutions when quantifiable adsorption capacity is a selection criterion. The 3D-Mn(OH)₄ porous material achieves maximum adsorption capacities of 102.45 mg/g for Cu(II), 107.75 mg/g for Cd(II), and 85.48 mg/g for Co(II), with good regeneration performance [1]. This scenario is appropriate when ultralight, regenerable adsorbents are required for treating low-concentration heavy metal contamination.

Application
Selection Property
Validation Focus
Li-ion cathode precursor research
Hydroxide co-precipitation morphology control
Electrode density and precursor particle thickness
Alkaline battery electrode screening
Double hydroxide composition tuning
Discharge capacity and cycling stability
Mn-oxide catalyst synthesis pathway
Intermediate hydroxide phase stability
Thermal transformation under controlled atmosphere
Environmental adsorbent material studies
Porous architecture and regeneration
Heavy metal adsorption capacity screening

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